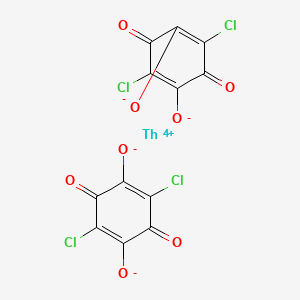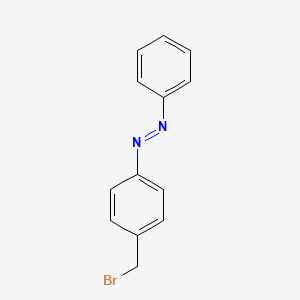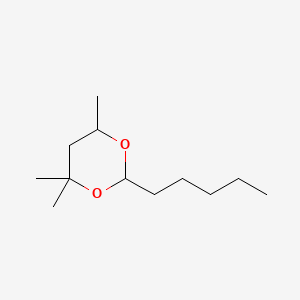
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) typically involves the reaction of thorium nitrate or thorium chloride with chloranilic acid in an aqueous or organic solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Th(NO}_3\text{)}_4 + 2 \text{C}_6\text{H}_2\text{Cl}_2\text{O}_4 \rightarrow \text{Th(C}_6\text{H}_2\text{Cl}_2\text{O}_4\text{)}_2 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state thorium complexes, while reduction may produce lower oxidation state thorium compounds.
Scientific Research Applications
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving thorium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) involves its interaction with molecular targets and pathways in biological systems. The thorium ion can coordinate with various biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the thorium ion.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure with chlorine atoms in different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) lies in the presence of the thorium ion, which imparts distinct chemical and physical properties. This makes it valuable for specific applications that require the unique characteristics of thorium complexes.
Properties
CAS No. |
62654-18-6 |
|---|---|
Molecular Formula |
C12Cl4O8Th |
Molecular Weight |
646 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) |
InChI |
InChI=1S/2C6H2Cl2O4.Th/c2*7-1-3(9)5(11)2(8)6(12)4(1)10;/h2*9,12H;/q;;+4/p-4 |
InChI Key |
SKVRZKDJYMQSKB-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Key on ui other cas no. |
62654-18-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)






